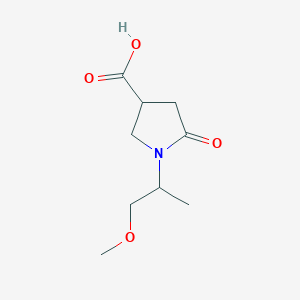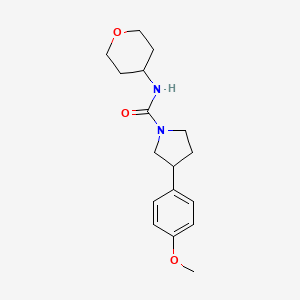
methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate, also known as MAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MAP is a pyrazole-containing compound that has been synthesized through several methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate is not fully understood; however, several studies have suggested that it may act by inhibiting enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation and cancer. methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate has been found to exhibit several biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-cancer properties. methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate has also been found to have herbicidal and insecticidal activities. In addition, methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate has been found to exhibit antifungal, antimicrobial, and antiviral activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate in lab experiments is its relatively simple synthesis method. methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate can be synthesized using readily available starting materials and standard laboratory equipment. In addition, methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate exhibits a wide range of biological activities, making it a potential candidate for drug discovery and agrochemical development. However, one of the limitations of using methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate in lab experiments is its potential toxicity. Further studies are needed to determine the safety of methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate and its potential side effects.
Direcciones Futuras
There are several future directions for the research on methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate. One of the potential areas of research is the development of methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate-based drugs for the treatment of various diseases, including cancer and inflammation. Another potential area of research is the development of methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate-based agrochemicals for the control of pests and weeds. In addition, further studies are needed to determine the safety and potential side effects of methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate. Overall, the potential applications of methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate in various fields make it a promising candidate for future research.
Métodos De Síntesis
Methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate can be synthesized through several methods, including the reaction of 1,3-diketones with hydrazine hydrate and α-bromoacetophenones with hydrazine hydrate. Another method involves the reaction of methyl acetoacetate with hydrazine hydrate in the presence of acetic anhydride. The yield of methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate is reported to be between 50-70% using these methods.
Aplicaciones Científicas De Investigación
Methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate has been extensively studied for its potential applications in various fields, including drug discovery, agrochemicals, and materials science. methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties, making it a potential candidate for drug development. In addition, methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate has been found to have herbicidal and insecticidal activities, making it a potential candidate for the development of agrochemicals. methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate has also been used as a building block in the synthesis of various materials, including polymers and metal complexes.
Propiedades
IUPAC Name |
methyl 2-(3-aminopyrazol-1-yl)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-8(2,7(12)13-3)11-5-4-6(9)10-11/h4-5H,1-3H3,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEOAQIGJYIYAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)N1C=CC(=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B2725475.png)
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2725477.png)
![2-chloro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2725478.png)

![3-[Methyl(2,2,2-trifluoroethyl)amino]propanoic acid;hydrochloride](/img/structure/B2725481.png)
![Tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]azetidine-1-carboxylate](/img/structure/B2725483.png)

![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2725486.png)

![N-(2,6-difluorobenzyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2725489.png)
![N-Methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2725490.png)

![N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2725495.png)